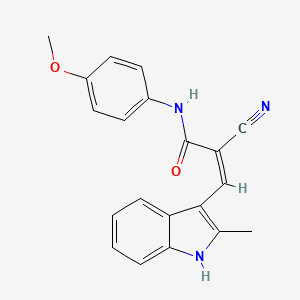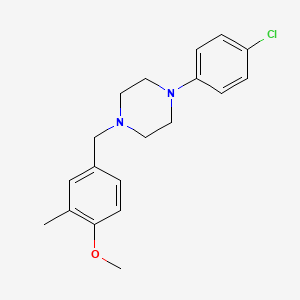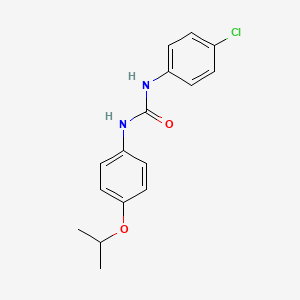![molecular formula C19H16N4O2 B5641403 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)
4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acids with different aldehydes or ketones in the presence of suitable catalysts. For instance, a catalyst-free, one-pot, three-component procedure has been developed for synthesizing quinazolinone derivatives, showcasing the method's simplicity, efficiency, and environmental friendliness due to the use of ethanol as a solvent and the absence of catalysts (Kamal et al., 2015). Additionally, other approaches include the use of different secondary amines and formaldehyde to afford Mannich bases, further demonstrating the versatility in synthesizing quinazolinone derivatives (Havaldar & Patil, 2008).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using techniques such as IR, ^1H NMR, and mass spectra, which confirm the structures of the synthesized compounds. For example, dichlorido(4-{[(quinolin-2-yl)methylidene]amino}phenol-κ^2 N,N′)mercury(II) has been synthesized, showing a distorted tetrahedral coordination geometry around Hg^2+ (Faizi & Sen, 2014). This highlights the complex nature and potential for diverse interactions within quinazolinone compounds.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, highlighting their reactivity and potential for modification. The synthesis processes often involve cyclization and nucleophilic addition reactions, providing insights into their chemical behavior and the possibilities for generating novel compounds with specific properties (Parua et al., 2017).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, are crucial for understanding their potential applications and behavior in various environments. For instance, the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlights the importance of physical properties in the development of pharmaceutical applications (Bavetsias et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under different conditions, are essential for the practical use of quinazolinone derivatives. Studies on the antimicrobial and cytotoxic activities of these compounds indicate their potential for therapeutic applications and the significance of their chemical properties in determining their biological effects (Sharma et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15/h1-11,24H,12H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAUAAKQPELDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![3,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5641328.png)



![3-({4-[3-(benzyloxy)azetidin-1-yl]-6-methylpyrimidin-2-yl}amino)phenol](/img/structure/B5641366.png)
![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
amino]acetic acid](/img/structure/B5641409.png)


![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)